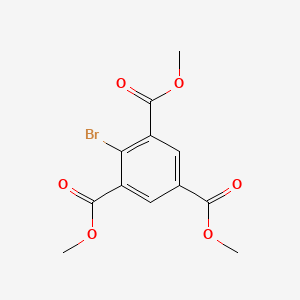

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate

Description

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate (CAS 43141-00-0) is a brominated aromatic ester with the molecular formula C₁₂H₁₁BrO₆ and a molecular weight of 331.12 g/mol . It features a benzene ring substituted with three methyl carboxylate groups at positions 1, 3, and 5, and a bromine atom at position 2. This compound is exclusively used in laboratory research, particularly in organic synthesis, due to its reactivity and structural versatility. Its high purity (>95%) and stability under specific storage conditions (−80°C for 6 months or −20°C for 1 month) make it suitable for controlled experimental applications . Solubility optimization requires heating to 37°C and sonication, with recommended solvents including dimethyl sulfoxide (DMSO) or ethanol .

Properties

IUPAC Name |

trimethyl 2-bromobenzene-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO6/c1-17-10(14)6-4-7(11(15)18-2)9(13)8(5-6)12(16)19-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYUIQLZRLRWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate can be synthesized through a multi-step reaction process. One common method involves the esterification of 2-bromobenzene-1,3,5-tricarboxylic acid with methanol in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux conditions for 18 hours, followed by distillation to remove methanol. The residue is then diluted with water and extracted with diethyl ether. The organic phases are combined, washed with water, and dried over sodium sulfate. The solvent is evaporated to yield the product as a yellow oil, which is further purified by recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in aqueous solutions, are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Ester Hydrolysis: 2-bromobenzene-1,3,5-tricarboxylic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in various reactions due to its bromine substituent and ester functional groups. For instance, it can be transformed into hydrazides and other derivatives through hydrazine hydrate reactions under controlled conditions, yielding products with potential biological activity .

Synthesis of Coordination Compounds

The compound is also used in synthesizing coordination complexes. For example, it has been employed to create aluminum(III) complexes that serve as probes for detecting specific ions due to their unique luminescent properties . This application highlights its significance in analytical chemistry and environmental monitoring.

Materials Science

Polymer Production

this compound can act as a building block for creating polymeric materials. Its ester groups allow for further polymerization reactions, leading to the development of novel materials with tailored properties for applications in coatings, adhesives, and composites . The ability to modify the polymer structure through varying the ratios of this compound enhances the performance characteristics of the resulting materials.

Nanomaterials

Recent studies have indicated that this compound can be used in the synthesis of nanomaterials with specific electronic or optical properties. The incorporation of bromine into the structure may enhance the stability and reactivity of these nanomaterials, making them suitable for applications in electronics and photonics .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a scaffold for developing new pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity against various diseases . For instance, derivatives of this compound have shown promise in preclinical studies targeting specific cancer types due to their ability to interact with biological macromolecules.

Biological Activity Studies

Research has demonstrated that compounds derived from this compound exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. These findings are crucial for developing new therapeutic strategies and understanding the underlying mechanisms of action .

Case Study 1: Synthesis of Hydrazides

A study reported the synthesis of hydrazides from this compound using hydrazine hydrate in ethanol at elevated temperatures. The reaction yielded a high purity product with an 81.2% yield after purification processes . This case illustrates its utility as a precursor for biologically active compounds.

Case Study 2: Coordination Complexes

Another investigation focused on developing aluminum(III) coordination complexes using this compound as a ligand. The resulting complexes exhibited unique luminescent properties suitable for sensing applications in environmental analysis . This highlights the compound's versatility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of Trimethyl 2-bromobenzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The bromine atom and carboxylate groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, influencing its biological and chemical activities.

Comparison with Similar Compounds

Triethyl Benzene-1,3,5-Tricarboxylate (CAS 4105-92-4)

This analog replaces the methyl esters of the target compound with ethyl groups, reducing polarity and increasing lipophilicity. The absence of bromine limits its utility in halogenation reactions but makes it a versatile precursor for synthesizing ethyl-based derivatives. Its lower molecular weight (294.30 g/mol vs. 331.12 g/mol) reflects the substitution of bromine with hydrogen .

Trimethyl 3-Phenylpentane-1,2,5-Tricarboxylate

This compound diverges structurally by incorporating a pentane chain with a phenyl substituent at position 3. Studies indicate that its cyclization behavior (e.g., Dieckmann reactions) is influenced by steric hindrance from the phenyl group and electronic effects from carboxylate substituents . Unlike the target compound, its lack of bromine reduces electrophilic reactivity but enhances steric control in ring-forming reactions.

Solubility and Handling Considerations

- This compound: Requires solvent optimization (e.g., DMSO, ethanol) and thermal/sonication treatment for dissolution .

- Triethyl Benzene-1,3,5-Tricarboxylate: Likely exhibits higher solubility in non-polar solvents due to ethyl groups, though explicit data are unavailable .

- Trimethyl 3-Phenylpentane...: No solubility data reported, but the phenyl group may reduce aqueous solubility compared to purely aliphatic esters .

Biological Activity

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate (CAS No. 43141-00-0) is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a bromine atom and three carboxylate groups, which may contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C12H13BrO6

- Molecular Weight : 331.12 g/mol

- Purity : 95%+

- InChI Key : UIYUIQLZRLRWPI-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications, particularly in pharmacology and biochemistry. The compound's functional groups suggest it may interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against resistant bacterial strains. While specific data on this compound is limited, its structural analogs often exhibit significant cytotoxic activities against bacteria such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been explored in the context of cancer research. Compounds with similar tricarboxylate structures have been found to induce apoptosis in cancer cells via various mechanisms, including the activation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of various brominated compounds, including those structurally related to this compound.

- Results indicated that these compounds exhibited significant antibacterial activity at low concentrations, suggesting a possible mechanism involving membrane disruption .

- Cytotoxicity in Cancer Cell Lines :

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the standard synthetic routes for Trimethyl 2-bromobenzene-1,3,5-tricarboxylate, and how does bromine positioning influence reactivity?

- Methodological Answer : The compound is typically synthesized via esterification of benzene-1,3,5-tricarboxylic acid (trimesic acid) using methanol under acidic catalysis, followed by regioselective bromination at the 2-position. Bromination can be achieved using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) or directed ortho-metalation strategies. The bromine substituent introduces steric hindrance and electron-withdrawing effects, which influence subsequent reactivity in cross-coupling or cyclization reactions. For example, the bromine atom can act as a leaving group in Suzuki-Miyaura couplings or hinder ester hydrolysis kinetics .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm esterification (δ ~3.8–4.0 ppm for methyl esters) and bromine substitution (deshielding of adjacent protons).

- FT-IR : Validate ester carbonyl stretches (~1720–1740 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+Na]⁺ at m/z ~365).

- XRD (if crystalline) : Resolve crystal packing and steric effects of the bromine group .

Advanced Research Questions

Q. How can this compound serve as a precursor for functionalized metal-organic frameworks (MOFs)?

- Methodological Answer : The bromine substituent enables post-synthetic modification (PSM) of MOFs. For example:

MOF Synthesis : React the ester with metal nodes (e.g., Cu²⁺, Co²⁺) under solvothermal conditions to form frameworks like Cu₃(TMA)₂(H₂O)₃, where TMA = benzene-1,3,5-tricarboxylate .

Functionalization : Perform Suzuki couplings on the brominated MOF nodes to introduce aryl groups, enhancing catalytic or adsorption properties .

- Key Characterization : Use SEM to analyze MOF morphology and BET surface area measurements to assess porosity changes post-PSM .

Q. What experimental strategies resolve contradictions in reaction pathways involving this compound, such as competing cyclization mechanisms?

- Methodological Answer : Conflicting data (e.g., electronic vs. steric control in Dieckmann cyclization) can be addressed via:

- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps influenced by electron withdrawal (C-Br) versus steric blocking.

- Computational Modeling (DFT) : Compare activation energies for alternative pathways.

- In Situ Monitoring (e.g., ReactIR) : Track intermediate formation to validate mechanistic hypotheses. Evidence from analogous tricarboxylates suggests electronic effects dominate when substituents are meta to reactive sites .

Q. How does the bromine substituent affect the photophysical properties of MOFs derived from this compound?

- Methodological Answer : Bromine’s heavy atom effect enhances spin-orbit coupling, potentially increasing phosphorescence in luminescent MOFs. To study this:

Synthesize MOFs with/without bromine.

Use steady-state/time-resolved fluorescence spectroscopy to compare emission lifetimes.

Analyze XRD to confirm structural integrity and TGA to rule out thermal quenching artifacts. Prior studies on similar halide-functionalized MOFs show redshifted emission and improved quantum yields .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent ester degradation or bromine release.

- Ventilation : Use fume hoods to mitigate exposure to volatile brominated byproducts.

- Thermal Monitoring : Employ DSC/TGA to identify exothermic decomposition thresholds (~240°C for analogous MOFs ).

- PPE : Wear flame-resistant lab coats and chemical goggles, referencing GHS guidelines for brominated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.